(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione is a complex organic compound recognized for its potential as a pharmaceutical agent, particularly as an antagonist of the CXCR4 chemokine receptor. This receptor plays a critical role in various physiological processes and is implicated in several diseases, including cancer and HIV infection. The compound's structure incorporates a tetrahydroquinoline moiety and an isoindoline-1,3-dione framework, which contribute to its biological activity.
The synthesis and properties of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione have been detailed in various patents and scientific publications. Notably, patents EP1730113B1 and WO2005090308A1 describe methods for synthesizing this compound and its analogs. Other research articles have explored its biological activity and potential applications in drug development .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is classified as an isoindoline derivative and a tetrahydroquinoline-based compound, both of which are significant in medicinal chemistry.
The synthesis of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically involves several key steps:
The synthesis can be performed in various organic solvents and may require the use of metal carbonate salts as catalysts. The reaction conditions are optimized for yield and purity of the final product. Purification steps often include recrystallization or chromatography to isolate the target compound from by-products.
The molecular structure of (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione features:
The compound has a molecular formula of CHNO and a molecular weight of approximately 320.41 g/mol. Its structural complexity allows it to engage in specific interactions with biological targets.
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione can participate in various chemical reactions:
The reactivity profile is influenced by the functional groups attached to the core structure. The presence of nitrogen atoms allows for protonation and coordination with metal ions, which can be exploited in further synthetic applications.
The mechanism by which (S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione exerts its pharmacological effects primarily involves binding to the CXCR4 chemokine receptor:
Studies have shown that this compound exhibits significant affinity for the CXCR4 receptor compared to other compounds in its class . This specificity is crucial for its potential therapeutic applications.
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione typically appears as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide and ethanol.
The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is largely dictated by the functional groups present within its structure.
(S)-2-(4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl)isoindoline-1,3-dione has several potential applications:
The construction of the chiral 8-aminotetrahydroquinoline moiety represents a critical stereochemical challenge in synthesizing this target compound. Research indicates that the (S)-configuration at the tetrahydroquinoline C8 position significantly influences biological interactions with target proteins, necessitating precise stereocontrol [3]. A documented approach utilizes chiral pool starting materials with pre-established stereocenters, though this method faces limitations in scaffold flexibility. Alternatively, diastereoselective reductive amination between racemic tetrahydroquinolin-8-one and enantiomerically pure phthalimide-protected aminobutyl precursors has demonstrated moderate stereoselectivity. Resolution techniques via diastereomeric salt formation using L-tartaric acid have successfully achieved enantiomeric excess (ee) values exceeding 98% for key intermediates, as confirmed by chiral HPLC analysis [2] [3]. The steric constraints imposed by the isoindoline-1,3-dione group during the nucleophilic addition to the imine intermediate in alternative routes (discussed below) further contribute to stereochemical outcomes [2].
Table 1: Stereochemical Outcomes in Key Bond Formation Strategies
Bond Formation Method | Chiral Control Approach | Reported ee (%) | Yield (%) |
---|---|---|---|
Reductive Amination | Chiral Resolution (L-tartrate) | >98 | 65 |
Iminium Ion Addition | Substrate-Directed Diastereoselection | 75–82 | 70 |
Catalytic Asymmetric Hydrogenation | Chiral Rh-Complex | 90–95 | 85 |
Transition metal-catalyzed asymmetric amination provides a more atom-economical route to the critical C-N bond. Palladium complexes with chiral BINAP ligands catalyze the amination between 8-bromo-5,6,7,8-tetrahydroquinoline and N-(4-aminobutyl)phthalimide, achieving ee values of 90–95% under optimized conditions [6]. This methodology significantly reduces step counts compared to resolution approaches. Copper-catalyzed asymmetric coupling represents another emerging strategy, leveraging chiral oxazoline ligands to induce stereochemistry during the nucleophilic addition step. Kinetic studies reveal this reaction follows second-order kinetics, with the rate-limiting step being the oxidative addition of the aryl halide to the copper(I) complex. Microwave irradiation has been successfully employed to accelerate these couplings, reducing reaction times from 48 hours to 6 hours while maintaining stereoselectivity [2] [6].
The synthesis of this complex bifunctional molecule employs two primary strategies: a linear approach constructing the tetrahydroquinoline and phthalimide moieties sequentially on the butyl linker, and a convergent approach joining pre-formed chiral tetrahydroquinoline and N-substituted phthalimide fragments.
The convergent route demonstrates superior overall efficiency:
Convergent Route Efficiency:1. Chiral Tetrahydroquinoline Fragment Synthesis (3 steps, 42% yield)2. 4-Phthalimidobutyl Fragment Preparation (2 steps, 88% yield)3. Final Coupling via Reductive Amination (74% yield)→ Overall Yield: 0.42 × 0.88 × 0.74 = 27.3%
In contrast, the linear route suffers from cumulative yield losses across 6 steps (average 85% per step), resulting in a significantly lower overall yield of approximately 22% [3]. The convergent approach also facilitates intermediate purification and characterization, reducing the formation of stereochemical impurities in the final product. Solid-phase synthesis using Wang resin-linked phthalimide intermediates has been explored but shows limited applicability due to harsh cleavage conditions (95% TFA) causing partial decomposition of the tetrahydroquinoline moiety, reducing isolated yields to <50% [5].
Solvent polarity dramatically influences both reaction rates and stereoselectivity in the critical amination step. Protic solvents like methanol accelerate reactions but promote racemization, while aprotic solvents like THF preserve chirality at the expense of reaction speed [5]. Detailed kinetic profiling reveals the amination follows pseudo-first-order kinetics in tetrahydrofuran, with an activation energy (Ea) of 85.2 kJ/mol determined via Arrhenius plot analysis (25–60°C).
Table 2: Solvent Effects on Key Coupling Reaction Parameters
Solvent System | Reaction Rate Constant (k, s⁻¹×10⁴) | Final ee (%) | Byproduct Formation (%) |
---|---|---|---|
Tetrahydrofuran (THF) | 1.78 ± 0.12 | 98 | <2 |
Dichloromethane (DCM) | 2.15 ± 0.09 | 95 | 5 |
Dimethylformamide (DMF) | 3.02 ± 0.15 | 88 | 12 |
Methanol | 4.11 ± 0.21 | 75 | 18 |
Toluene | 0.93 ± 0.07 | 99 | <1 |
Mixed solvent systems offer optimized performance – toluene/THF (4:1) maintains high ee (97%) while improving solubility of ionic intermediates, reducing reaction time by 30% compared to pure toluene [5]. Temperature profiling indicates that maintaining reactions below 40°C is crucial for preserving stereochemical integrity, with a 5°C increase leading to a measurable 2% decrease in enantiomeric excess. Microwave-assisted synthesis in DMF at controlled temperatures (70°C) reduces reaction times to 2 hours without racemization when carefully monitored [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7